Cas no 15785-53-2 (3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride)

3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride is a fine chemical intermediate with applications in pharmaceutical synthesis and organic research. Its key structural features—a benzoic acid core substituted with amino, hydroxy, and methoxy groups—make it a versatile building block for developing bioactive compounds. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for designing molecules with potential therapeutic properties. High-purity grades ensure reliable performance in synthetic workflows. Its well-defined reactivity profile allows for selective modifications, enabling precise derivatization in complex synthetic routes. Suitable for controlled laboratory use under standard safety protocols.
3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride structure
15785-53-2 structure
Product Name:3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
CAS No:15785-53-2
MF:C8H10ClNO4
MW:219.622301578522
CID:1335573
PubChem ID:44203159
Update Time:2025-10-12

3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4-hydroxy-5-methoxy-benzoic acid hydrochloride
    • LogP
    • 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
    • 3-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride
    • EN300-1086904
    • SB79487
    • AKOS025391910
    • 3-Amino-4-hydroxy-5-methoxybenzoicacidhydrochloride
    • Z3003010810
    • 15785-53-2
    • Inchi: 1S/C8H9NO4.ClH/c1-13-6-3-4(8(11)12)2-5(9)7(6)10;/h2-3,10H,9H2,1H3,(H,11,12);1H
    • InChI Key: FWZUXFNSQFBPKM-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=C(C(=O)O)C=C(C=1O)N

Computed Properties

  • Exact Mass: 219.0299
  • Monoisotopic Mass: 219.0298355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.8Ų

Experimental Properties

  • PSA: 92.78

3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX14283-2.5g
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
2.5g
$795.00 2024-04-20
A2B Chem LLC
AX14283-5g
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
5g
$997.00 2024-04-20
A2B Chem LLC
AX14283-10g
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
10g
$1248.00 2024-04-20
Crysdot LLC
CD12137450-1g
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95+%
1g
$465 2024-07-23
Crysdot LLC
CD12137450-5g
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95+%
5g
$1632 2024-07-23
A2B Chem LLC
AX14283-50mg
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
50mg
$123.00 2024-04-20
A2B Chem LLC
AX14283-100mg
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
100mg
$166.00 2024-04-20
A2B Chem LLC
AX14283-250mg
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
250mg
$221.00 2024-04-20
A2B Chem LLC
AX14283-500mg
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
500mg
$328.00 2024-04-20
A2B Chem LLC
AX14283-1g
3-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride
15785-53-2 95%
1g
$411.00 2024-04-20

Additional information on 3-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride

3-Amino-4-Hydroxy-5-Methoxybenzoic Acid Hydrochloride

The compound 3-Amino-4-Hydroxy-5-Methoxybenzoic Acid Hydrochloride (CAS No. 15785-53-2) is a biologically active organic compound with significant applications in pharmaceutical research and development. This compound, also referred to as AHMB hydrochloride, belongs to the class of benzoic acids and is characterized by its unique substitution pattern on the benzene ring. The presence of an amino group (-NH₂), a hydroxyl group (-OH), and a methoxy group (-OCH₃) at specific positions on the benzene ring contributes to its diverse chemical properties and biological activities.

Recent studies have highlighted the potential of 3-Amino-4-Hydroxy-5-Methoxybenzoic Acid Hydrochloride in the field of pharmacology, particularly in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, including antioxidants, anti-inflammatory agents, and potential anticancer drugs. The compound's ability to modulate cellular signaling pathways and interact with key proteins makes it a valuable tool in drug discovery.

One of the most notable advancements in the study of AHMB hydrochloride involves its application in neuroprotective research. Scientists have investigated its capacity to mitigate oxidative stress and reduce inflammation in neuronal cells, suggesting its potential as a neuroprotective agent. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a pivotal role.

In addition to its pharmacological applications, 3-Amino-4-Hydroxy-5-Methoxybenzoic Acid Hydrochloride has been studied for its role in enzymatic reactions. The compound serves as a substrate for various enzymes, including those involved in detoxification pathways. This property has led to its use in enzyme assays and biochemical studies, further underscoring its importance in both academic and industrial research.

The synthesis of AHMB hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Advanced synthetic techniques, such as Suzuki coupling and nucleophilic aromatic substitution, have been employed to optimize the production process. These methods not only enhance yield but also ensure high purity, which is critical for downstream applications.

From an analytical standpoint, 3-Amino-4-Hydroxy-5-Methoxybenzoic Acid Hydrochloride has been extensively characterized using modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses provide detailed insights into the compound's molecular structure and confirm its identity with high precision.

In conclusion, 3-Amino-4-Hydroxy-5-Methoxybenzoic Acid Hydrochloride (CAS No. 15785-53-2) stands out as a versatile compound with promising applications across various fields of science and medicine. Its unique chemical properties, coupled with recent advancements in research, position it as a key player in the development of innovative therapeutic solutions.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司